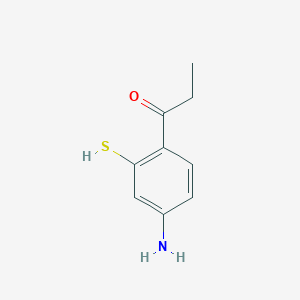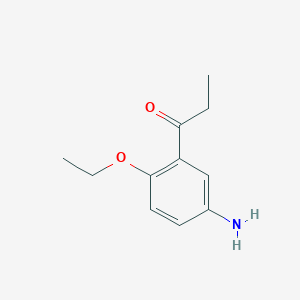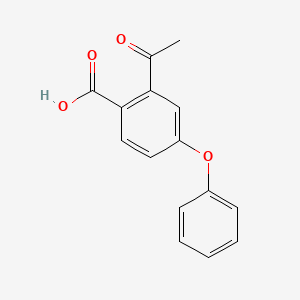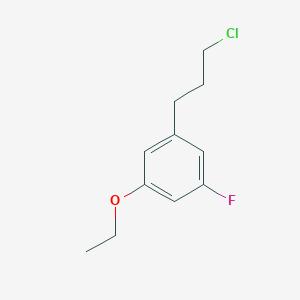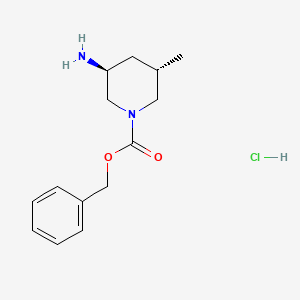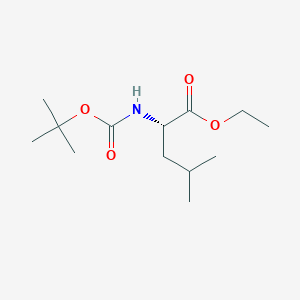
(S)-Ethyl 2-(tert-butoxycarbonylamino)-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (2S)-2-{[(TERT-BUTOXY)CARBONYL]AMINO-4-METHYLPENTANOATE is an organic compound commonly used in synthetic organic chemistry. It is a derivative of valine, an essential amino acid, and is often employed as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2S)-2-{[(TERT-BUTOXY)CARBONYL]AMINO-4-METHYLPENTANOATE typically involves the Steglich esterification method. This reaction is mild and allows the conversion of sterically demanding and acid-labile substrates. The process involves the reaction of a carboxylic acid with dicyclohexylcarbodiimide (DCC) and an alcohol in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters, including ETHYL (2S)-2-{[(TERT-BUTOXY)CARBONYL]AMINO-4-METHYLPENTANOATE, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
ETHYL (2S)-2-{[(TERT-BUTOXY)CARBONYL]AMINO-4-METHYLPENTANOATE undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into carboxylic acids and alcohols.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Esterification: DCC, DMAP, and alcohols are commonly used.
Hydrolysis: Acidic or basic conditions with water.
Substitution: Various nucleophiles depending on the desired product.
Major Products
Esterification: Formation of tert-butyl esters.
Hydrolysis: Carboxylic acids and alcohols.
Substitution: Varied products based on the nucleophile used.
Scientific Research Applications
ETHYL (2S)-2-{[(TERT-BUTOXY)CARBONYL]AMINO-4-METHYLPENTANOATE is widely used in scientific research, including:
Chemistry: As a protecting group in peptide synthesis.
Biology: Studying protein interactions and enzyme mechanisms.
Medicine: Development of pharmaceuticals and drug delivery systems.
Industry: Production of fine chemicals and intermediates.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group. It stabilizes reactive functional groups during chemical reactions, preventing unwanted side reactions. The tert-butoxycarbonyl group can be removed under mild acidic conditions, revealing the functional group for further reactions .
Comparison with Similar Compounds
ETHYL (2S)-2-{[(TERT-BUTOXY)CARBONYL]AMINO-4-METHYLPENTANOATE is unique due to its stability and ease of removal. Similar compounds include:
Benzyl esters: Less stable under acidic conditions.
Methyl esters: More difficult to remove.
Ethyl esters: Similar stability but different reactivity patterns.
This compound’s unique properties make it a valuable tool in synthetic organic chemistry and various scientific research applications.
Properties
Molecular Formula |
C13H25NO4 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
ethyl (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C13H25NO4/c1-7-17-11(15)10(8-9(2)3)14-12(16)18-13(4,5)6/h9-10H,7-8H2,1-6H3,(H,14,16)/t10-/m0/s1 |
InChI Key |
XBFXYJDHVNLXAC-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



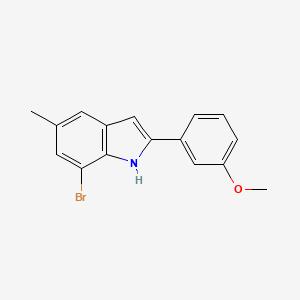
![(2S)-2,5-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-[(6R)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid](/img/structure/B14043734.png)
![2-Tert-butyl 7-methyl 5-oxa-2,8-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B14043742.png)
![trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B14043743.png)


